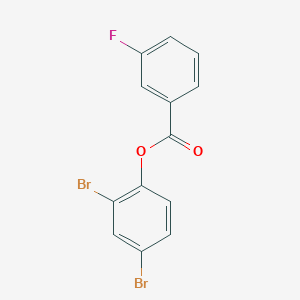
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide, also known as Dimebon, is a chemical compound with potential therapeutic applications in neurodegenerative diseases. Dimebon was initially developed as an antihistamine drug but was later found to have neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating several cellular pathways, including mitochondrial function, protein aggregation, and oxidative stress. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to improve mitochondrial function by enhancing ATP production and reducing reactive oxygen species (ROS) levels. It also inhibits the aggregation of amyloid beta and alpha-synuclein, which are hallmark proteins in Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to have several biochemical and physiological effects in animal models and cell cultures. It can enhance synaptic plasticity, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and exert its neuroprotective effects in the brain. However, one of the limitations of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
Several future directions can be explored to further understand the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in neurodegenerative diseases. One of the directions is to investigate the long-term effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide treatment on cognitive function and neuronal survival. Another direction is to explore the potential synergistic effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide with other neuroprotective agents. Furthermore, it would be interesting to investigate the potential role of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases. Its low toxicity, high bioavailability, and neuroprotective effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various neurological disorders.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-phenyl-1-butanol in the presence of sodium borohydride and acetic acid. The reaction yields N-(2,4-dimethoxyphenyl)-4-phenylbutanamide as a white crystalline solid with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Several preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-phenylbutanamide can improve cognitive function, reduce neuronal death, and enhance synaptic plasticity in animal models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO3/c1-21-15-11-12-16(17(13-15)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
Clave InChI |
PMAQRVHXVJGNKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
Solubilidad |
36.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




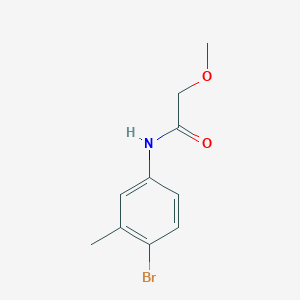
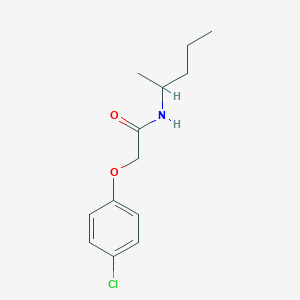
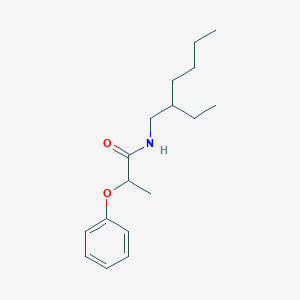

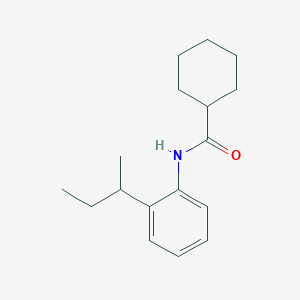

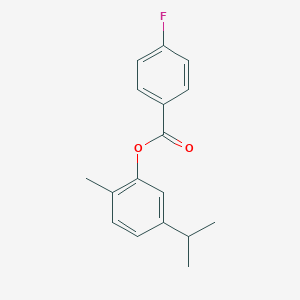

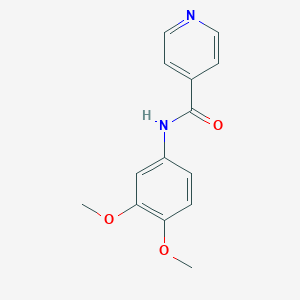
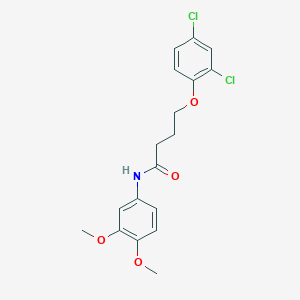
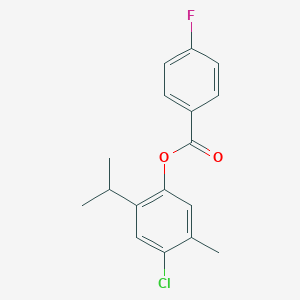
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
